N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide ZINC72115182 is a novel selective inhibitor of the DFG-in over the DFG-out Conformation of the B-Raf Kinase V600E Mutant in Colorectal Cancer.
Brand Name: Vulcanchem
CAS No.: 918504-27-5
VCID: VC0547800
InChI: InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
SMILES: CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
Molecular Formula: C17H14BrF2N3O3S
Molecular Weight: 458.3 g/mol

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

CAS No.: 918504-27-5

Cat. No.: VC0547800

Molecular Formula: C17H14BrF2N3O3S

Molecular Weight: 458.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide - 918504-27-5

Specification

CAS No. 918504-27-5
Molecular Formula C17H14BrF2N3O3S
Molecular Weight 458.3 g/mol
IUPAC Name N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Standard InChI InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
Standard InChI Key TVFGCDQPUZGXMQ-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
Canonical SMILES CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
Appearance Solid powder

Introduction

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, often starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine. A representative pathway includes:

  • Halogenation and Protection: The pyrrole nitrogen is protected using a tosyl group to prevent undesired side reactions during subsequent steps .

  • Suzuki Coupling: Introduction of aryl groups via palladium-catalyzed cross-coupling with boronic acids .

  • Sulfonamide Formation: Reaction of the intermediate amine with propane-1-sulfonyl chloride under basic conditions .

Microwave-assisted organic synthesis (MAOS) has been employed to optimize reaction times and yields. For instance, MAOS reduced the sulfonylation step from 72 hours to 30 minutes while maintaining an 88% yield .

Purification and Analysis

Purification typically involves silica gel chromatography, with final purity exceeding 98% as confirmed by HPLC . Mass spectrometry and NMR (¹H, ¹³C) are standard for structural validation .

Physicochemical Properties

Stability and Solubility

The compound is a solid powder at room temperature, stable for over two years when stored at -20°C . It exhibits high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays . The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .

Spectroscopic Data

  • UV-Vis: Absorption maxima near 270 nm, characteristic of conjugated aromatic systems .

  • IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Br) .

Pharmacological Applications

Kinase Inhibition

The compound serves as a precursor for vemurafenib, a BRAF V600E inhibitor approved for metastatic melanoma . Its sulfonamide group chelates with kinase ATP-binding sites, while the difluorophenyl moiety enhances hydrophobic interactions .

Table 1: Kinase Selectivity Profile

KinaseIC₅₀ (nM)Role in Disease
BRAF V600E10–50Melanoma, colorectal cancer
AAK1100–200Antiviral (dengue, Ebola)
FLT3>500Limited activity
SupplierPurityPackaging
VulcanChem>98%1 g, 5 g, 10 g
MySkinRecipes98%0.05 g, 0.25 g

Future Directions

Expanding Therapeutic Indications

Ongoing research explores its utility in:

  • Combination therapies: Pairing with MEK inhibitors to overcome BRAF inhibitor resistance .

  • Neurodegenerative diseases: Targeting tau phosphorylation via AAK1 modulation .

Structural Optimization

Derivatization efforts aim to enhance bioavailability through:

  • Prodrug formulations: Masking the sulfonamide group with ester linkages.

  • Nanoparticle delivery: Improving solubility and tumor targeting .

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